Red-Shifted UV Absorption Profile
In acetonitrile solution, bis(4-methylphenyl)iodonium hexafluoroantimonate exhibits a molar absorptivity (ε) of 1,850 L·mol⁻¹·cm⁻¹ at λmax 310 nm, whereas diphenyliodonium hexafluoroantimonate shows λmax at 285 nm with ε 1,200 L·mol⁻¹·cm⁻¹ [1]. This 25 nm red shift and 54% higher absorptivity at 310 nm provides superior overlap with UV-LED emission sources (e.g., 310 nm or 315 nm) and i-line (365 nm) after tail extension.
| Evidence Dimension | Molar absorptivity (ε) at respective λmax |
|---|---|
| Target Compound Data | ε = 1,850 L·mol⁻¹·cm⁻¹ at 310 nm |
| Comparator Or Baseline | Diphenyliodonium hexafluoroantimonate: ε = 1,200 L·mol⁻¹·cm⁻¹ at 285 nm |
| Quantified Difference | +54% higher ε at a 25 nm longer wavelength |
| Conditions | Acetonitrile solution, 1 cm quartz cuvette, room temperature, spectrophotometer |
Why This Matters
Higher absorptivity at longer wavelength enables faster photolysis and cure with lower energy input and broader lamp compatibility, directly impacting throughput and energy cost in UV curing processes.
- [1] Crivello, J. V., & Kong, S. (2000). Long wavelength absorbing diaryliodonium salt photoinitiators. Macromolecular Chemistry and Physics, 201(14), 1641-1652. DOI: 10.1002/1521-3935(20000901)201:14<1641::AID-MACP1641>3.0.CO;2-3 View Source
